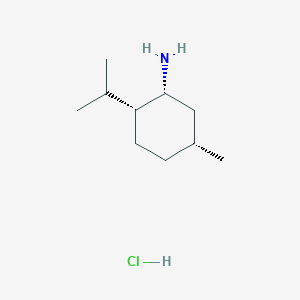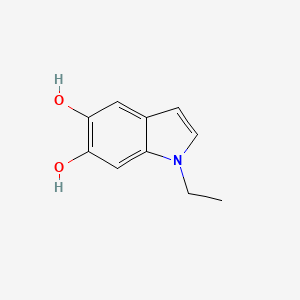
3-Methoxybutyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxybutyl 2H-chromene-3-carboxylate is a chemical compound belonging to the class of 2H-chromenes. These compounds are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a chromene ring system with a methoxybutyl ester group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybutyl 2H-chromene-3-carboxylate typically involves the formation of the chromene ring followed by esterification. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a malonate ester in the presence of a base to form the chromene ring . The reaction conditions often include the use of piperidine as a catalyst and solvents like ethanol or acetonitrile.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Knoevenagel condensation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxybutyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methoxybutyl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 3-Methoxybutyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer properties, it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- Methyl 2-oxo-2H-chromene-3-carboxylate
- 3-Acetyl-2H-chromene
Comparison
3-Methoxybutyl 2H-chromene-3-carboxylate is unique due to the presence of the methoxybutyl ester group, which can influence its chemical reactivity and biological activity. Compared to ethyl and methyl esters, the methoxybutyl ester may provide different solubility and pharmacokinetic properties, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C15H18O4 |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
3-methoxybutyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H18O4/c1-11(17-2)7-8-18-15(16)13-9-12-5-3-4-6-14(12)19-10-13/h3-6,9,11H,7-8,10H2,1-2H3 |
Clave InChI |
ZJBMUTJFVNOCNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC(=O)C1=CC2=CC=CC=C2OC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1'-cyclopropan]-7(6H)-one](/img/structure/B12941018.png)



![8-Chloro-N-(2,6-dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12941059.png)

![(1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt](/img/structure/B12941063.png)







